5-Chloro-2-(furan-2-yl)pyridin-3-ol
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Overview
Description
5-Chloro-2-(furan-2-yl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a furan ring and a chlorine atom
Preparation Methods
The synthesis of 5-Chloro-2-(furan-2-yl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylboronic acid and 5-chloro-3-hydroxypyridine.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-furylboronic acid is coupled with 5-chloro-3-hydroxypyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
5-Chloro-2-(furan-2-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures, such as biaryl compounds, using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
5-Chloro-2-(furan-2-yl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical research projects.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(furan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in bacterial or viral replication, leading to inhibition of their activity.
Pathways: It may interfere with key biochemical pathways, such as DNA synthesis or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
5-Chloro-2-(furan-2-yl)pyridin-3-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-chloro-2-(thiophen-2-yl)pyridin-3-ol and 5-chloro-2-(pyridin-2-yl)pyridin-3-ol share structural similarities.
Uniqueness: The presence of the furan ring in this compound imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H6ClNO2 |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-chloro-2-(furan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C9H6ClNO2/c10-6-4-7(12)9(11-5-6)8-2-1-3-13-8/h1-5,12H |
InChI Key |
ODBXKWLLCDRBDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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